Methyl 2-hydroxybut-3-enoate
Overview
Description
“Methyl 2-hydroxybut-3-enoate”, also known as “Methyl vinyl glycolate (MVG)”, is a small molecule with a simple structure . It possesses multiple functionalities (hydroxyl, vinyl, and ester) enabling a range of chemical modifications . It has great potential as a renewable platform chemical for industrial added-value compounds .
Synthesis Analysis
Methyl 2-hydroxybut-3-enoate has recently become obtainable from Sn catalysed cascade reactions of mono- and disaccharides . A catalytic benign transesterification method has been reported for the synthesis of MVG ester derivatives of trimethylolpropane (TMP) and pentaerythritol (PE) .
Molecular Structure Analysis
The molecular formula of Methyl 2-hydroxybut-3-enoate is C5H8O3 . Its InChI Code is 1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3 .
Chemical Reactions Analysis
Methyl 2-hydroxybut-3-enoate can undergo several chemical transformations. For instance, it can undergo catalytic homo metathesis using Grubbs-type catalysts . Cross metathesis reactions between MVG and various long-chain terminal olefins can give unsaturated α-hydroxy fatty acid methyl esters . [3,3]-Sigmatropic rearrangements of MVG also proceed in good yields to give unsaturated adipic acid derivatives .
Physical And Chemical Properties Analysis
Methyl 2-hydroxybut-3-enoate is a liquid at ambient temperature . Its molecular weight is 116.12 .
Scientific Research Applications
Renewable Platform Molecule
Methyl vinyl glycolate (MVG), also known as methyl 2-hydroxybut-3-enoate, has been identified as a potential renewable platform molecule for catalytic transformations. It is derived from the zeolite catalyzed degradation of mono- and disaccharides. MVG can undergo various catalytic reactions to produce industrially relevant structures. For example, catalytic homo metathesis using Grubbs-type catalysts converts MVG into dimethyl (E)-2,5-dihydroxyhex-3-enedioate. Additionally, MVG participates in cross metathesis reactions with long-chain terminal olefins to yield unsaturated α-hydroxy fatty acid methyl esters. MVG also shows potential in [3,3]-sigmatropic rearrangements and rearrangements of its allylic acetate, leading to diverse chemical structures (Sølvhøj, Taarning, & Madsen, 2016).
Synthesis of β-Lactams
Methyl 2-hydroxybut-3-enoate can be used in the synthesis of α-methylidene- and α-alkylidene-β-lactams. These compounds are derived from nonproteinogenic amino acids. The process involves several steps including treatment with concentrated HBr solution and solvent-dependent regiocontrol of nucleophilic attack by amine. This method is significant for producing β-lactams with specific structural features (Buchholz & Hoffmann, 1991).
Enantiomerically Pure Derivatives
The deracemisation of racemic alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates using Candida parapsilosis ATCC 7330 results in the formation of enantiomerically pure products. This process demonstrates the potential of methyl 2-hydroxybut-3-enoate derivatives in achieving high enantiomeric excess and yields. Such enantiomerically pure compounds are important in various chemical and pharmaceutical applications (Vaijayanthi & Chadha, 2007).
Polymer Chemistry Applications
Polymeric metal complexes involving derivatives of methyl 2-hydroxybut-3-enoate have been synthesized and characterized. These complexes show potential in catalysis, particularly in the oxidation of aldehyde groups to corresponding carboxylic acids. The study of these complexes contributes to the development of materials with specific chemical and thermal properties, useful in various industrial applications (Ingole, Bajaj, & Singh, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-hydroxybut-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKTVPSFVUFSAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337851 | |
Record name | Methyl 2-hydroxy-3-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxybut-3-enoate | |
CAS RN |
5837-73-0 | |
Record name | 3-Butenoic acid, 2-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5837-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-3-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-hydroxybut-3-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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